REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:23][NH:24][O:25][CH3:26].C(N(CC)CC)C>>[CH3:26][O:25][N:24]([CH3:23])[C:6](=[O:7])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([S:2][CH3:1])[CH:4]=1
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
8.79 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10.7 g
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Type
|
reactant
|
Smiles
|
CNOC
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Name
|
|
Quantity
|
43.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred 2 h at room temperature, until gas evolution
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to 0° C. with a brine/ice bath
|
Type
|
CUSTOM
|
Details
|
under 20° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered over a pad of silica gel
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CC(=CC=C1)SC)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |